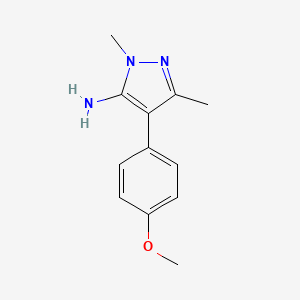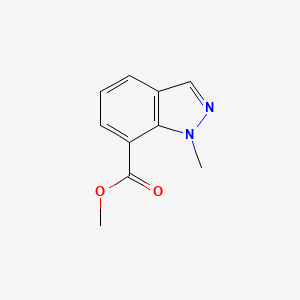
Methyl 1-methyl-1H-indazole-7-carboxylate
Vue d'ensemble
Description
“Methyl 1-methyl-1H-indazole-7-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks in medicinal research and have been used in the synthesis of a variety of bioactive compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-indazole-7-carboxylate” can be represented by the canonical SMILES stringCOC(=O)C1=CC=CC2=C1NN=C2 . This indicates that the molecule consists of a methyl ester group (COC=O) attached to an indazole ring . Physical And Chemical Properties Analysis
“Methyl 1-methyl-1H-indazole-7-carboxylate” has a molecular weight of 176.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 55 Ų and a complexity of 208 .Applications De Recherche Scientifique
Chemical Reactivity and Spectroscopy Analysis : The reactivity of indazoles, including methylated variants, has been studied in alkaline solutions, revealing mixtures of 1- and 2-methyl compounds with the 1-methyl isomer being predominant. Such studies are crucial for understanding the chemical behavior of these compounds (Palmer, Findlay, Kennedy, & McIntyre, 1975).
Enthalpy of Formation Studies : Research on the enthalpy of formation for indazoles, including methyl 1-methyl-1H-indazole-6-carboxylic methyl ester, provides insights into the energetic and structural influence of carbonyl and acetate groups on these compounds (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).
Enzyme Inhibition and Molecular Docking Studies : Studies on indazole derivatives, including Methyl 1H-indazole-4-carboxylate, have demonstrated inhibitory potential against enzymes like α-amylase and α-glucosidase. These findings are significant for understanding the biological activities of indazole derivatives (Nawaz et al., 2021).
Synthesis and Characterization of Indazole Derivatives : The synthesis and characterization of various indazole derivatives, including the methylated forms, have been extensively studied. These studies are crucial for developing new chemical entities with potential applications in medicinal chemistry and material science (Reddy et al., 2013).
Structural Analysis and X-ray Crystallography : Research has been conducted on the crystal structure of various NH-indazoles, including methylated variants. These studies provide valuable information on the molecular structure and potential interactions of these compounds (Teichert et al., 2007).
Antiproliferative Activity Evaluation : Indazole derivatives have been evaluated for their antiproliferative activity, suggesting potential applications in cancer research and therapy. This includes studies on 1H-benzo[f]indazole-4,9-dione derivatives (Molinari et al., 2015).
Corrosion Inhibition Studies : Menthone derivatives of indazoles have been evaluated as corrosion inhibitors for mild steel, demonstrating the utility of these compounds in industrial applications (Abdeslam et al., 2015).
Regiospecific Synthesis and Analysis : Research has focused on the regiospecific synthesis of indazole isomers, including methylated variants, highlighting the importance of controlled synthesis in the development of compounds with specific properties (Dandu et al., 2007).
Orientations Futures
Indazole derivatives, including “Methyl 1-methyl-1H-indazole-7-carboxylate”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on improving the synthesis of these compounds, exploring their mechanisms of action, and developing new drugs based on these structures .
Propriétés
IUPAC Name |
methyl 1-methylindazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-7(6-11-12)4-3-5-8(9)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLZANUTGUOGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653313 | |
| Record name | Methyl 1-methyl-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-indazole-7-carboxylate | |
CAS RN |
1092351-84-2 | |
| Record name | Methyl 1-methyl-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416084.png)
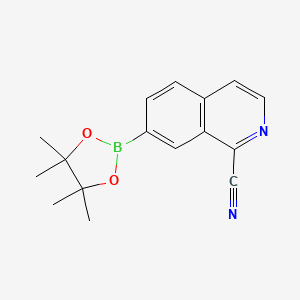
![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
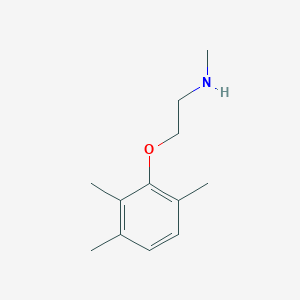

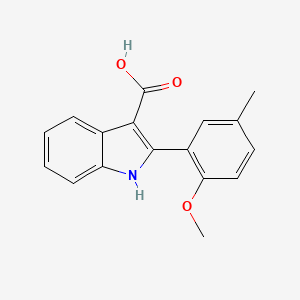
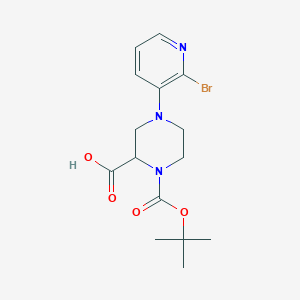
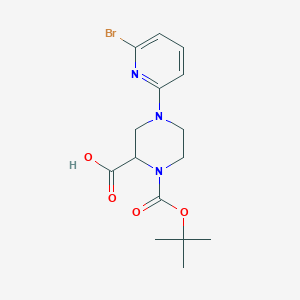
![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)
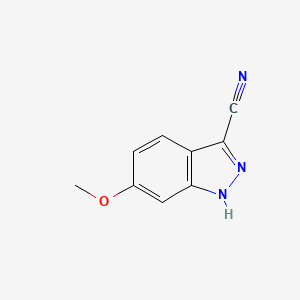
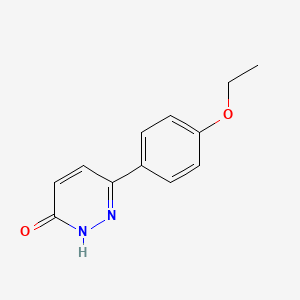
![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
